molecular formula C21H14N4OS B2551305 N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-2-carboxamide CAS No. 477538-08-2

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2551305
CAS No.: 477538-08-2
M. Wt: 370.43
InChI Key: QDCFQYDJFSWROA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-2-carboxamide is a complex organic compound featuring a benzimidazole and a benzo[d]thiazole moiety

Synthetic Routes and Reaction Conditions:

  • Conventional Synthesis: The compound can be synthesized through a multi-step reaction involving the condensation of 4-aminophenylbenzimidazole with benzo[d]thiazole-2-carboxylic acid chloride in the presence of a suitable base such as triethylamine.

  • Industrial Production Methods: On an industrial scale, the synthesis may involve optimizing reaction conditions to increase yield and purity. This could include using high-throughput screening methods to identify the most efficient catalysts and reaction conditions.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often involving oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution: Nucleophilic substitution reactions can occur, especially on the benzimidazole ring, using various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

  • Reduction: Lithium aluminum hydride (LiAlH4)

  • Substitution: Nucleophiles like ammonia or amines, under basic or acidic conditions.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives of the compound.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry: The compound is used in organic synthesis as a building block for more complex molecules. Biology: It has shown potential as a bioactive molecule in drug discovery, particularly in targeting specific enzymes or receptors. Medicine: Research indicates its potential use in developing new therapeutic agents, including antitumor and antimicrobial drugs. Industry: The compound's unique properties make it useful in the development of advanced materials and chemical sensors.

Comparison with Similar Compounds

  • Benzimidazole derivatives: These compounds share the benzimidazole core but differ in their substituents and functional groups.

  • Benzo[d]thiazole derivatives: These compounds have the benzo[d]thiazole moiety but may have different substituents on the thiazole ring.

Uniqueness: N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-2-carboxamide stands out due to its specific combination of benzimidazole and benzo[d]thiazole rings, which may confer unique biological and chemical properties compared to other similar compounds.

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Further research and development could unlock even more uses and benefits.

Does this cover everything you were looking for, or is there a specific aspect you'd like more detail on?

Properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N4OS/c26-20(21-25-17-7-3-4-8-18(17)27-21)22-14-11-9-13(10-12-14)19-23-15-5-1-2-6-16(15)24-19/h1-12H,(H,22,26)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDCFQYDJFSWROA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.